![molecular formula C17H14N4OS B2395182 3-((4-Methoxybenzyl)sulfanyl)-5H-(1,2,4)triazino[5,6-b]indole CAS No. 321973-60-8](/img/structure/B2395182.png)

3-((4-Methoxybenzyl)sulfanyl)-5H-(1,2,4)triazino[5,6-b]indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

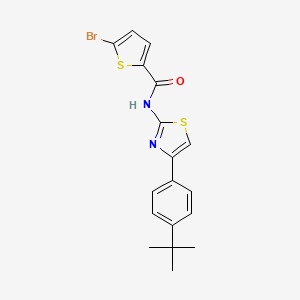

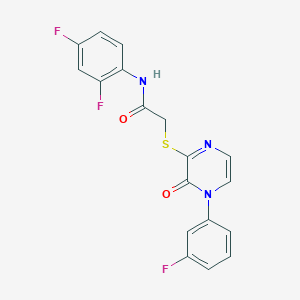

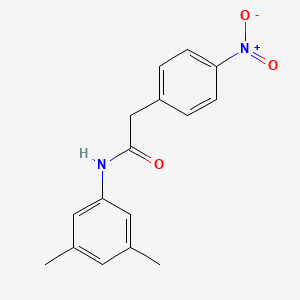

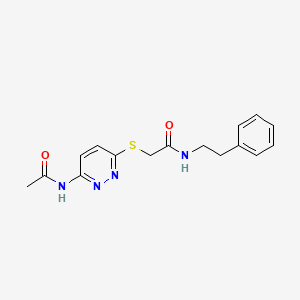

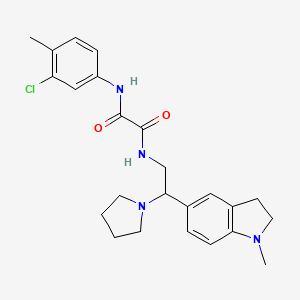

The compound “3-((4-Methoxybenzyl)sulfanyl)-5H-(1,2,4)triazino[5,6-b]indole” is a heterocyclic compound. It belongs to a special class of compounds that possess triazine and tetrazine moieties . These compounds are important building blocks in the design of biologically significant organic molecules .

Synthesis Analysis

The synthesis of such compounds often involves various synthetic routes, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . For instance, the starting material 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol was synthesized by refluxing a mixture of isatin and thiocarbohydrazide .Molecular Structure Analysis

The molecular structure of these compounds is quite complex. They contain linear, angular, and fused triazine and tetrazine heterocycles . The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . For example, the starting material 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol reacted with various types of reagents including ammonia, hydrazine hydrate, semicarbazide HCl in various media .Wissenschaftliche Forschungsanwendungen

- Research indicates that derivatives of triazines and tetrazines exhibit remarkable anticancer activity. These compounds have been tested against different tumor cell lines and show potential as therapeutic candidates .

- Triazines and tetrazines have demonstrated antifungal properties. Their derivatives exhibit efficacy against fungal pathogens, making them valuable in the fight against infections .

- These heterocyclic compounds have shown antiviral potential. Researchers have explored their activity against viral infections, including HIV .

- Some triazine and tetrazine derivatives exhibit cardiotonic properties. These compounds may have implications for cardiovascular health .

- Bioorthogonal applications of triazines and tetrazines involve their use with strained alkenes and alkynes. This combination opens up new avenues for chemical biology research .

- Due to their high nitrogen content and chemical stability, triazines and tetrazines find applications in energy-related fields. These include heterogeneous catalysis, photocatalysis, and energy storage .

Anticancer Properties

Antifungal Activity

Antiviral Applications

Cardiotonic Effects

Chemical Biology Investigations

Energy-Related Functions

Zukünftige Richtungen

The future directions for “3-((4-Methoxybenzyl)sulfanyl)-5H-(1,2,4)triazino[5,6-b]indole” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological applications. The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .

Wirkmechanismus

Target of Action

It’s worth noting that 1,2,4-triazine derivatives, which this compound is a part of, have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic and antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial and antiparasitic activities . This suggests that the compound could potentially interact with a wide range of biological targets.

Mode of Action

It’s known that 1,2,4-triazine derivatives can interact with various biological targets and cause changes in their function . The exact interaction and the resulting changes would depend on the specific target and the context of the biological system.

Biochemical Pathways

Given the wide range of biological applications of 1,2,4-triazine derivatives , it can be inferred that this compound could potentially affect multiple biochemical pathways. The downstream effects would depend on the specific pathway and the context of the biological system.

Result of Action

Given the wide range of biological applications of 1,2,4-triazine derivatives , it can be inferred that this compound could potentially have diverse effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

3-[(4-methoxyphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS/c1-22-12-8-6-11(7-9-12)10-23-17-19-16-15(20-21-17)13-4-2-3-5-14(13)18-16/h2-9H,10H2,1H3,(H,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRFUNNOUCRVJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Methoxybenzyl)sulfanyl)-5H-(1,2,4)triazino[5,6-b]indole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2395101.png)

![3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2395104.png)

![N-(4-chlorophenethyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2395112.png)

![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2395113.png)

![N-[2-methyl-3-(3-{4-[(methylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2395117.png)

![2-(2-Oxo-2-ethoxyethylthio)-4-amino-5,6-butanothieno[2,3-d]pyrimidine](/img/structure/B2395118.png)

![2-{[4-(2,4-dimethylphenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one](/img/structure/B2395120.png)